N-(9-Fluorenylmethoxycarbonyloxy)succinimide N-(9-Fluorenylmethoxycarbonyloxy)succinimide FMOC-Succinimide (FMOC-OSu) is a mixed carbamate reagent for the selective preparation of N-(9-fluorenylmethoxycarbonyl) derivatives of hydroxyamino acids and hydroxyamino acid esters in high yields. FMOC-OSu is a more preferable alternative to the use of the chloroformate, FMOC-Cl, because it eliminates the formation of dipeptides. FMOC-OSu has also been employed in the synthesis of glycopeptides.

Brand Name: Vulcanchem
CAS No.: 82911-69-1
VCID: VC21543159
InChI: InChI=1S/C19H15NO5/c21-17-9-10-18(22)20(17)25-19(23)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2
SMILES: C1CC(=O)N(C1=O)OC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C19H15NO5
Molecular Weight: 337.3 g/mol

N-(9-Fluorenylmethoxycarbonyloxy)succinimide

CAS No.: 82911-69-1

VCID: VC21543159

Molecular Formula: C19H15NO5

Molecular Weight: 337.3 g/mol

* For research use only. Not for human or veterinary use.

N-(9-Fluorenylmethoxycarbonyloxy)succinimide - 82911-69-1

Description

N-(9-Fluorenylmethoxycarbonyloxy)succinimide is a versatile chemical compound widely utilized in organic synthesis, particularly in the field of peptide chemistry. It is known for its efficiency in the selective preparation of N-(9-fluorenylmethoxycarbonyl) derivatives of hydroxy-amino acids, which are crucial intermediates in peptide synthesis . This compound is also employed in the synthesis of glycopeptides, which are important for studying protein-carbohydrate interactions .

Solubility Data

SolventSolubility (mole fraction) at 298.15 K
DMF9.693 × 10⁻³
DMSO6.406 × 10⁻³
Ethanol8.237 × 10⁻⁴
Ethylene Glycol3.136 × 10⁻⁴
Water7.378 × 10⁻⁶

[Source: Equilibrium solubility studies ]

Synthesis and Preparation

N-(9-Fluorenylmethoxycarbonyloxy)succinimide can be synthesized through a reaction involving 9-fluorenylmethanol and succinic anhydride in the presence of a base such as pyridine. In industrial settings, the production follows similar synthetic routes but on a larger scale, utilizing automated reactors to ensure consistent quality and yield.

Synthetic Route

  • Starting Materials: 9-Fluorenylmethanol and succinic anhydride.

  • Base: Pyridine.

  • Reaction Conditions: The reaction is typically carried out under anhydrous conditions to prevent hydrolysis.

Applications

This compound is widely used in various fields:

  • Peptide Synthesis: It serves as a protective group, allowing selective modification of amino acids without interfering with other functional groups .

  • Drug Development: It facilitates the formation of stable intermediates crucial for ensuring drug efficacy and safety .

  • Bioconjugation: It aids in attaching biomolecules to surfaces or other molecules, valuable for targeted drug delivery systems and diagnostic tools .

  • Glycopeptide Synthesis: It is employed in the synthesis of glycopeptides, which are important for studying protein-carbohydrate interactions .

Research Findings

Recent studies have focused on the thermodynamic properties and solubility of N-(9-Fluorenylmethoxycarbonyloxy)succinimide. The equilibrium solubility in various solvents has been determined, showing that solubility increases with temperature but decreases with increasing water content in cosolvent systems . The compound's stability and reactivity make it an essential tool in organic synthesis and peptide chemistry.

Safety and Handling

N-(9-Fluorenylmethoxycarbonyloxy)succinimide is moisture-sensitive and should be stored in a cool, dry place. It is incompatible with strong acids and should be handled with caution to avoid exposure . Proper ventilation and protective equipment are recommended when handling this compound.

CAS No. 82911-69-1
Product Name N-(9-Fluorenylmethoxycarbonyloxy)succinimide
Molecular Formula C19H15NO5
Molecular Weight 337.3 g/mol
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 9H-fluoren-9-ylmethyl carbonate
Standard InChI InChI=1S/C19H15NO5/c21-17-9-10-18(22)20(17)25-19(23)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2
Standard InChIKey WMSUFWLPZLCIHP-UHFFFAOYSA-N
SMILES C1CC(=O)N(C1=O)OC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES C1CC(=O)N(C1=O)OC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Synonyms Fmoc-OSu;82911-69-1;N-(9-Fluorenylmethoxycarbonyloxy)succinimide;Fmoc-onsu;9-Fluorenylmethylsuccinimidylcarbonate;FmocN-hydroxysuccinimideester;(9H-fluoren-9-yl)methyl(2,5-dioxopyrrolidin-1-yl)carbonate;9-FluorenylmethylN-succinimidylcarbonate;WMSUFWLPZLCIHP-UHFFFAOYSA-N;MFCD00010733;9-fluorenmethylsuccinimidylcarbonate;(9h-fluoren-9-yl)methyl2,5-dioxopyrrolidin-1-ylcarbonate;ST055868;n-(9-fluorenemethoxycarbonyloxy)-succinimide;9-fluorenylmethoxycarbonyl-n-hydroxysuccinimide;Carbonicacid2,5-dioxo-pyrrolidin-1-ylester9H-fluoren-9-ylmethylester;9-fluorenylmethyln-hydroxysuccinimidylcarbonate;n-(9h-fluoren-2-ylmethoxycarbonyloxy)succinimide;(9H-Fluoren-9-yl)methylN-succinimidylcarbonate;N-[(9H-Fluoren-9-ylmethoxy)carbonyloxy]succinimide;2,5-dioxopyrrolidin-1-yl9H-fluoren-9-ylmethylcarbonate;(2,5-dioxopyrrolidin-1-yl)9H-fluoren-9-ylmethylcarbonate;1-{[(9H-fluoren-9-ylmethoxy)carbonyl]oxy}pyrrolidine-2,5-dione;1-[[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]OXY]-2,5-PYRROLIDINEDIONE;2,5-dioxoazolidinyl(fluoren-9-ylmethoxy)f
PubChem Compound 134122
Last Modified Aug 15 2023

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